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For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Methoxy-5-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of

various pharmacologically active compounds. Its precise molecular structure and purity are

critical for the successful development of novel therapeutics. This technical guide provides an

in-depth analysis of the spectroscopic data for 3-Methoxy-5-methylbenzenesulfonyl chloride
(CAS No. 861560-21-6; Molecular Formula: C₈H₉ClO₃S; Molecular Weight: 220.67 g/mol ),

covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This document is intended to serve as a valuable resource for researchers by offering a

detailed interpretation of the compound's spectral characteristics, alongside predicted data

based on established principles of spectroscopy. While experimental data for this specific

molecule is not readily available in the public domain, this guide provides a robust theoretical

framework for its characterization.
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Introduction
Benzenesulfonyl chlorides are a pivotal class of organic compounds, widely utilized as

precursors in the synthesis of sulfonamides, a functional group present in a multitude of

pharmaceutical agents. The specific substitution pattern of 3-methoxy and 5-methyl groups on

the benzene ring of the title compound offers a unique scaffold for medicinal chemists to

explore structure-activity relationships. Accurate spectroscopic characterization is the

cornerstone of chemical synthesis, ensuring the identity and purity of the target molecule. This

guide delves into the predicted spectroscopic features of 3-Methoxy-5-
methylbenzenesulfonyl chloride, providing a comprehensive reference for its identification.

Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for 3-Methoxy-5-
methylbenzenesulfonyl chloride, the following sections provide a detailed prediction of its ¹H

NMR, ¹³C NMR, IR, and MS data. These predictions are based on the analysis of structurally

similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution. The predicted ¹H and ¹³C NMR spectra of 3-Methoxy-5-methylbenzenesulfonyl
chloride are discussed below.

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the

methoxy protons, and the methyl protons.

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as distinct

signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they

will exhibit a specific splitting pattern.

The proton at the C2 position is expected to be a singlet or a finely split triplet, influenced

by meta-coupling to the protons at C4 and C6.

The proton at the C4 position is expected to be a singlet or a finely split triplet.
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The proton at the C6 position is also expected to be a singlet or a finely split triplet.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp

singlet, typically in the region of δ 3.8-4.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet,

typically in the region of δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Data for 3-Methoxy-5-methylbenzenesulfonyl chloride

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 s 1H Ar-H (C2-H)

~7.3 s 1H Ar-H (C4-H)

~7.2 s 1H Ar-H (C6-H)

~3.9 s 3H -OCH₃

~2.4 s 3H -CH₃

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the

benzene ring. The chemical shifts will be influenced by the electron-donating effects of the

methoxy and methyl groups and the electron-withdrawing effect of the sulfonyl chloride

group.

The carbon attached to the sulfonyl chloride group (C1) will be significantly downfield.

The carbons attached to the methoxy (C3) and methyl (C5) groups will also be downfield,

but to a lesser extent.

The remaining aromatic carbons (C2, C4, C6) will appear at higher field strengths.
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Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Methyl Carbon (-CH₃): A signal for the methyl carbon is expected around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for 3-Methoxy-5-methylbenzenesulfonyl chloride

Chemical Shift (δ, ppm) Assignment

~160 C3 (C-OCH₃)

~145 C1 (C-SO₂Cl)

~140 C5 (C-CH₃)

~125 C6

~120 C2

~115 C4

~56 -OCH₃

~21 -CH₃

Diagram 1: Predicted ¹H NMR Assignments for 3-Methoxy-5-methylbenzenesulfonyl
chloride

Caption: Predicted ¹H NMR chemical shifts for 3-Methoxy-5-methylbenzenesulfonyl
chloride.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Methoxy-5-methylbenzenesulfonyl chloride is expected to show characteristic

absorption bands for the sulfonyl chloride, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for 3-Methoxy-5-methylbenzenesulfonyl chloride
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium
Aliphatic C-H stretch (-OCH₃, -

CH₃)

1600, 1480 Medium-Strong Aromatic C=C stretch

1380-1370 Strong Asymmetric SO₂ stretch

1190-1170 Strong Symmetric SO₂ stretch

1250-1200 Strong Aryl-O stretch (asymmetric)

1050-1000 Medium Aryl-O stretch (symmetric)

600-500 Strong S-Cl stretch

The presence of strong absorption bands around 1375 cm⁻¹ and 1180 cm⁻¹ would be highly

indicative of the sulfonyl chloride group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a

molecular ion peak at m/z 220, corresponding to the molecular weight of the compound. Due

to the presence of chlorine, an isotope peak at m/z 222 (M+2) with an intensity of

approximately one-third of the molecular ion peak is also expected.

Major Fragmentation Pathways:

Loss of a chlorine atom (Cl•) to give a fragment at m/z 185.

Loss of the sulfonyl chloride group (•SO₂Cl) to give a fragment at m/z 121.

Further fragmentation of the aromatic ring.
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Diagram 2: Predicted Mass Spectrometry Fragmentation of 3-Methoxy-5-
methylbenzenesulfonyl chloride

[C₈H₉ClO₃S]⁺
m/z = 220/222

[C₈H₉O₃S]⁺
m/z = 185

- Cl•

[C₇H₉O]⁺
m/z = 121

- •SO₂Cl

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols
While specific experimental data for the title compound is lacking, this section outlines standard

protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy
Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) or as a

KBr pellet or thin film (if solid).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS).

Ionization: Use electron ionization (EI) at 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Plausible Synthetic Approach
A plausible method for the synthesis of 3-Methoxy-5-methylbenzenesulfonyl chloride
involves the chlorosulfonation of 3-methylanisole.

Diagram 3: Synthetic Pathway

3-Methylanisole

3-Methoxy-5-methylbenzenesulfonyl chloride

Chlorosulfonation

Chlorosulfonic Acid (ClSO₃H)

Click to download full resolution via product page

Caption: Plausible synthesis of the title compound.

This reaction is typically carried out at low temperatures to control the regioselectivity and

minimize side reactions. The workup procedure involves quenching the reaction mixture with

ice and extracting the product with an organic solvent.

Safety Considerations
Benzenesulfonyl chlorides are corrosive and lachrymatory. Appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
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All manipulations should be performed in a well-ventilated fume hood.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-Methoxy-5-methylbenzenesulfonyl chloride. While experimental data remains to be

published, the theoretical analysis presented here, based on established spectroscopic

principles and data from analogous compounds, offers a robust framework for the

characterization and identification of this important synthetic intermediate. Researchers in the

fields of medicinal chemistry and drug development can utilize this guide to aid in their

synthetic and analytical endeavors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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